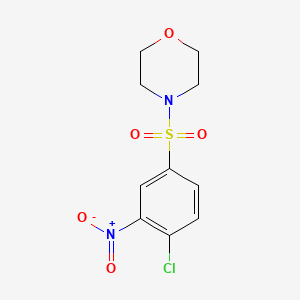
4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine (4-CNBM) is a versatile chemical compound that has been used in various scientific research applications. It is a derivative of morpholine, an organic compound with a wide range of applications. 4-CNBM has been used for a variety of purposes, such as in the synthesis of other compounds, as a catalyst for reactions, and as a reagent in biochemical and physiological experiments.
Applications De Recherche Scientifique
Morpholine Derivatives in Chemical and Pharmacological Research
- Chemical and Pharmacological Interest : Morpholine and its derivatives, including pyrans, have shown a broad spectrum of pharmacological activities. These compounds have been explored for their potential in various pharmacological profiles, indicating the versatility of the morpholine ring in drug design. The research summarizes developments in methodologies and pharmacological activities of morpholine and pyran analogues, highlighting their significance in medicinal chemistry (Asif & Imran, 2019).
Nitrated Phenols in Environmental Studies
- Atmospheric Occurrence and Impact : A review of nitrophenols, including their atmospheric occurrence and sources, elucidates the environmental impact of nitrated compounds. This research addresses the analytical techniques for nitrophenols detection and their formation processes, offering insights into the behavior of nitrated aromatic compounds in the environment (Harrison et al., 2005).
Advanced Applications of Related Chemical Structures
- Antisense Oligonucleotides : The use of morpholino oligomers as antisense agents to inhibit gene function showcases the application of morpholine derivatives in molecular biology and genetics. This review discusses the successes and limitations of morpholinos in targeting gene function across various model organisms, providing a glimpse into the utility of morpholine-based compounds in scientific research (Heasman, 2002).
Propriétés
IUPAC Name |
4-(4-chloro-3-nitrophenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O5S/c11-9-2-1-8(7-10(9)13(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXQXPHBRFHIRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380499 |
Source


|
| Record name | 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22179-31-3 |
Source


|
| Record name | 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)







![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)
![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)

![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)
